sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate

LC-MS/MS quantification isotopologue fragmentation bias MRM calibration

Sodium (2S)-2-hydroxy(1,2,3-13C3)propanoate (CAS 201595-71-3), also designated Sodium L-lactate-13C3 or L-Lactic acid-13C3 sodium salt, is a stable isotope-labeled analog of endogenous L-lactate in which all three carbon atoms are substituted with non-radioactive carbon-13 (>99 atom % 13C). With a molecular formula of 13C3H5NaO3 and a molecular weight of 115.04 g·mol⁻¹ (M+3 mass shift relative to unlabeled sodium L-lactate, CAS 867-56-1), this compound is supplied as a 45–55% (w/w) aqueous solution and is certified to ≥98% chemical purity with ≥98% chiral purity by HPLC, confirming retention of the (2S) stereochemistry.

Molecular Formula C3H6NaO3
Molecular Weight 116.046 g/mol
CAS No. 201595-71-3
Cat. No. B050916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate
CAS201595-71-3
Synonyms(2S)-2-Hydroxy-propanoic Acid-13C3 Sodium Salt;  (+)-Lactic Acid-13C3 Sodium Salt;  (S)-(+)-Lactic Acid-13C3 Sodium Salt;  (S)-2-Hydroxypropanoic Acid-13C3 Sodium Salt;  (S)-2-Hydroxypropionic Acid-13C3 Sodium Salt;  (S)-Lactic Acid-13C3 Sodium Salt;  Espi
Molecular FormulaC3H6NaO3
Molecular Weight116.046 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O.[Na]
InChIInChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1/i1+1,2+1,3+1;
InChIKeyZZUUMCMLIPRDPI-USULVYIHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (2S)-2-Hydroxy(1,2,3-13C3)propanoate (CAS 201595-71-3): Procurement-Grade 13C3-Labeled L-Lactate for Quantitative Metabolic Tracing


Sodium (2S)-2-hydroxy(1,2,3-13C3)propanoate (CAS 201595-71-3), also designated Sodium L-lactate-13C3 or L-Lactic acid-13C3 sodium salt, is a stable isotope-labeled analog of endogenous L-lactate in which all three carbon atoms are substituted with non-radioactive carbon-13 (>99 atom % 13C) . With a molecular formula of 13C3H5NaO3 and a molecular weight of 115.04 g·mol⁻¹ (M+3 mass shift relative to unlabeled sodium L-lactate, CAS 867-56-1), this compound is supplied as a 45–55% (w/w) aqueous solution and is certified to ≥98% chemical purity with ≥98% chiral purity by HPLC, confirming retention of the (2S) stereochemistry [1]. As a uniformly 13C-labeled tracer, it is employed predominantly as an internal standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) and as a metabolic substrate for 1H-13C two-dimensional heteronuclear single quantum coherence (2D HSQC) NMR-based flux analyses [2].

Why Unlabeled Lactate or Single-13C-Labeled Analogs Cannot Substitute for Sodium (2S)-2-Hydroxy(1,2,3-13C3)propanoate in Quantitative Flux Studies


Substituting Sodium (2S)-2-hydroxy(1,2,3-13C3)propanoate with unlabeled sodium L-lactate (CAS 867-56-1) or single-position 13C-labeled variants (e.g., Sodium L-lactate-1-13C, CAS 81273-81-6; Sodium L-lactate-3-13C, CAS 201595-70-2) introduces analytically consequential differences in mass spectrometric behavior, NMR detection capability, and metabolic tracing resolution. The uniformly labeled 13C3 isotopologue exhibits a 1.4-fold higher fragmentation efficiency under tandem MS conditions compared to unlabeled lactate, whereas [1-13C]lactate shows fragmentation efficiency comparable to unlabeled lactate [1]. This position-dependent fragmentation bias directly impacts quantification accuracy unless appropriate calibration with the matched 13C3 internal standard is performed [1]. Furthermore, only the uniformly 13C3-labeled compound enables 1H-13C 2D HSQC NMR-based real-time metabolic flux analysis with simultaneous detection of all three carbon positions, a capability that single-13C-labeled analogs cannot provide [2]. The ≥98% chiral purity specification (HPLC) additionally ensures exclusive L-enantiomer identity, distinguishing it from racemic DL-lactate preparations that carry documented neurotoxicity risks from the D-isomer component [3].

Quantitative Differentiation Evidence for Sodium (2S)-2-Hydroxy(1,2,3-13C3)propanoate Versus Closest Analogs


MS Fragmentation Efficiency: [U-13C3]Lactate Exhibits 1.4-Fold Higher Fragmentation Than Unlabeled Lactate, Whereas [1-13C]Lactate Shows No Differential

Under tandem mass spectrometry (LC-MS/MS) conditions in multiple reaction monitoring (MRM) mode monitoring CO loss, [U-13C]lactate (the 13C3 isotopologue, equivalent to the target compound) demonstrated a 1.4-fold higher fragmentation efficiency compared to unlabeled lactate, while [1-13C]lactate exhibited fragmentation efficiency similar to unlabeled lactate [1]. The [U-13C]lactate/lactate peak area ratio was 1.4-fold higher than the corresponding concentration ratio, indicating that the 13C3 isotopologue fragments more readily [1]. In contrast, the [1-13C]lactate/lactate peak area ratio was comparable to its concentration ratio [1]. Additionally, [2,3-13C2]lactate and [3-13C]lactate showed fragmentation efficiencies 1.5-fold and 1.2-fold higher than unlabeled lactate, respectively [1]. These data were generated using LC-MS/MS on an API-2000 system with MRM mode, mean ± SD, n = 6, confirmed by 2 independent experiments [1].

LC-MS/MS quantification isotopologue fragmentation bias MRM calibration

Uniform 13C3 Labeling Enables 1H-13C 2D HSQC NMR Real-Time Metabolic Tracing with ~60% Histone H4 Carbon Incorporation

The uniformly 13C3-labeled lactate enabled 1H-13C 2D HSQC NMR-based real-time monitoring of lactate metabolism in isolated nuclei, tracking 35 cycles of 10-minute acquisitions to observe time-dependent metabolite changes [1]. In PANC-1 pancreatic cancer cells treated with 10 mM 13C3-lactate, 1H-13C 2D HSQC spectra revealed distinct acetyl signals from N-acetyl compounds, directly demonstrating carbon transfer from lactate to histone acetylation substrates [1]. Quantitatively, 13C3-lactate carbons were incorporated into histone H4 with a maximum incorporation of approximately 60% in both intact cells and purified nuclei [1]. This incorporation was abrogated by knockout of nucleus-localized lactate dehydrogenase (LDHA), confirming enzymatic dependence [1]. Single-position 13C-labeled lactate analogs (e.g., 1-13C or 3-13C) cannot support this experimental paradigm because 2D HSQC NMR requires 1H-13C spin coupling across multiple carbon positions for comprehensive metabolite assignment.

2D HSQC NMR histone acetylation metabolic flux analysis epigenetics

Validated Internal Standard Performance: Within-Run Precision of 1.9% CV and Linearity r = 0.9986 for Blood Lactate LC-MS/MS Quantification

Sodium L-lactate-13C3 was employed as the methanolic internal standard solution in a validated LC-MS/MS method for simultaneous quantification of blood lactate and pyruvate using filter-paper dried blood spots (DBS) [1]. The method, developed on an API-2000 LC-MS/MS system with multiple reaction monitoring (MRM) mode, achieved within-run precision (CV%) of 1.9% and between-run precision of 3.9% for lactate quantification (n = 20) [1]. The linearity of the lactate calibration curve based on the 13C3 internal standard was r = 0.9986, and the agreement between the LC-MS/MS method and the reference enzymatic assay yielded r² = 0.9405 [1]. The method was applied to DBS samples from 580 full-term infants, 120 pre-term infants, and 65 patients with suspected lactic acidemia, demonstrating clinical-scale robustness [1]. In contrast, methods employing unlabeled lactate as an external standard lack the isotope dilution capability to correct for matrix effects inherent in biological fluids, a limitation explicitly noted in the tumor interstitial fluid quantification protocol where 13C3-lactate isotope dilution is mandatory for accurate absolute quantitation [2].

dried blood spot LC-MS/MS method validation internal standard clinical metabolomics

Triple-Position 13C Enrichment (≥99 atom%) with M+3 Mass Shift Provides Superior Isotopic Resolution Over Single-13C-Labeled Analogs

The target compound is specified at ≥99 atom% 13C isotopic enrichment across all three carbon positions simultaneously, yielding an M+3 mass shift (MW 115.04 g·mol⁻¹) relative to unlabeled sodium L-lactate (MW 112.06 g·mol⁻¹, CAS 867-56-1) . This 3-Da mass difference provides superior chromatographic and mass spectrometric resolution from the endogenous unlabeled lactate pool compared to the M+1 shift (MW 113.05 g·mol⁻¹) of single-position 13C-labeled analogs such as Sodium L-lactate-1-13C (CAS 81273-81-6) or Sodium L-lactate-3-13C (CAS 201595-70-2) . The larger mass separation minimizes isotopic cross-talk between the internal standard and analyte channels in MRM-based quantification, which is particularly critical in complex biological matrices where endogenous lactate concentrations are high (millimolar range in blood and tumor interstitial fluid) [1]. The ≥98% chemical purity (CP) and ≥98% chiral purity (HPLC) specifications further ensure that the labeled compound is free of unlabeled lactate contamination and D-lactate enantiomeric impurity, respectively .

isotopic enrichment mass shift stable isotope labeling MRM selectivity

Sterility and Pyrogenicity Testing Qualification Enables Direct Use in Cell-Based Metabolic Assays Without Additional Sterilization

Select commercial formulations of Sodium L-lactate-13C3 (e.g., CortecNet CC3551P) are certified as sterility and pyrogenicity tested on the bulk material prior to packaging, in addition to the ≥99 atom% 13C, ≥98% CP, and ≥98% chiral purity specifications [1]. Sigma-Aldrich also offers an endotoxin-tested variant (Product No. 485926, endotoxin tested) . This qualification is absent from standard-grade single-13C-labeled lactate products (e.g., Sodium L-lactate-1-13C solution, CAS 81273-81-6; Sodium L-lactate-3-13C solution, CAS 201595-70-2) where sterility/pyrogenicity testing is not a routine specification . For researchers conducting cell-based metabolic tracing experiments—such as the PANC-1 cell 13C3-lactate histone acetylation study or immune cell NAD redox metabolism assays—the availability of pre-qualified, pyrogen-free material eliminates the need for in-laboratory sterilization steps that risk altering solution concentration or introducing contaminants [2].

cell culture pyrogen-free sterility tested in vitro metabolism

Definitive Application Scenarios for Sodium (2S)-2-Hydroxy(1,2,3-13C3)propanoate Based on Quantified Differentiation Evidence


Quantitative LC-MS/MS Determination of Blood Lactate and Pyruvate in Clinical Dried Blood Spot Specimens

Sodium L-lactate-13C3 serves as the validated methanolic internal standard for a published LC-MS/MS method achieving within-run CV of 1.9%, between-run CV of 3.9%, and calibration linearity r = 0.9986 for lactate quantification in filter-paper dried blood spots [1]. The method has been validated across 765 clinical samples, and the M+3 mass shift of the 13C3 internal standard ensures unambiguous chromatographic separation from endogenous unlabeled lactate [1]. This application leverages the triple-position 13C labeling to provide a matched isotopologue internal standard that corrects for both matrix effects and the demonstrated position-dependent fragmentation efficiency differences between labeled and unlabeled lactate species [2].

1H-13C 2D HSQC NMR-Based Real-Time Metabolic Flux Analysis of Lactate Fate in Cancer Cell Epigenetics

The uniformly 13C3-labeled compound uniquely enables 1H-13C 2D HSQC NMR monitoring of lactate carbon incorporation into histone H4 acetylation, with a demonstrated maximum incorporation of ~60% in PANC-1 pancreatic cancer cells and isolated nuclei [1]. This experimental paradigm—tracking 35 cycles of 10-minute NMR acquisitions to observe time-dependent metabolite changes—requires the simultaneous 13C labeling of all three lactate carbon positions to generate the multi-spin coupling system necessary for comprehensive 2D HSQC-based metabolite assignment [1]. Single-13C-labeled lactate analogs cannot support this application [1].

Absolute Quantification of Tumor Interstitial Fluid Metabolites by Isotope Dilution LC/MS

In the peer-reviewed Bio-Protocol method for isolating and quantifying metabolite levels in murine tumor interstitial fluid (TIF), Sodium L-lactate-13C3 is employed as an isotope dilution internal standard to derive absolute concentrations of targeted metabolites [1]. The protocol explicitly notes that isotope dilution with 13C-labeled internal standards is required for accurate absolute quantitation because external standard calibration fails to correct for matrix effects that alter apparent metabolite concentrations depending on biological fluid composition [1]. The ≥99 atom% 13C enrichment and ≥98% chiral purity ensure that the internal standard signal is free from unlabeled lactate interference and D-lactate contamination, respectively [2].

NAD Redox Metabolism and Cancer Immunotherapy Target Validation Studies

Sodium L-lactate-13C3 is specified for use in studying NAD redox metabolism and lactate levels to support the development of novel cancer immunotherapies and therapeutic immunosuppression strategies [1]. The sterility/pyrogenicity-tested formulation (available from CortecNet and as Sigma-Aldrich's endotoxin-tested variant) enables direct addition to immune cell cultures without confounding endotoxin-induced metabolic reprogramming [2]. The uniform 13C3 labeling permits simultaneous tracking of lactate carbon flux through NAD-dependent oxidation pathways (lactate → pyruvate conversion by LDH) and subsequent incorporation into the TCA cycle, providing a comprehensive view of immunometabolic regulation [1].

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